![molecular formula C22H14F2N2O3 B2513509 3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887886-57-9](/img/structure/B2513509.png)
3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds like 2,6-difluoro-3-methoxybenzamide (DFMBA) has been studied. The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide” are not available, related compounds have been studied. For example, changing the carboxamide functional group of 3-alkyloxybenzamide and 3-alkyloxy-2,6-difluorobenzamide to a benzohydroxamic acid or benzohydrazide led to inactive compounds, confirming the importance of the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2,6-difluoro-3-methoxybenzamide (DFMBA) have been studied. For example, the molecular weight of DFMBA is 157.12 g/mol .Scientific Research Applications
- Research Findings : In a study, 2,6-difluorobenzamide was synthesized and evaluated for its antifungal and antibacterial effects. The compound demonstrated promising activity against certain pathogens .
- Research Findings : A conformational analysis and molecular docking study compared 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA). Fluorination in DFMBA led to increased FtsZ inhibition, particularly related to anti-Staphylococcus aureus activity .
Antifungal and Antibacterial Activities
FtsZ Inhibition and Anti-Staphylococcus aureus Activity
Mechanism of Action
The mechanism of action of related compounds like 2,6-difluoro-3-methoxybenzamide (DFMBA) has been investigated. These compounds have been found to inhibit the polymerization of E. coli FtsZ in a concentration-dependent manner and induce changes in the morphology of E. coli and K. pneumoniae consistent with inhibition of cell division .
properties
IUPAC Name |
3-[(2,6-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3/c23-15-10-6-11-16(24)18(15)21(27)26-19-14-9-4-5-12-17(14)29-20(19)22(28)25-13-7-2-1-3-8-13/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTUGCKUUHIILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide |
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